N-(3-acetylphenyl)methanesulfonamide chemical properties
N-(3-acetylphenyl)methanesulfonamide chemical properties
An In-Depth Technical Guide to N-(3-acetylphenyl)methanesulfonamide: Properties, Synthesis, and Applications
Overview and Strategic Importance
N-(3-acetylphenyl)methanesulfonamide is a substituted aromatic sulfonamide that serves as a highly valuable intermediate and building block in organic synthesis and medicinal chemistry. The molecule incorporates two key pharmacophores: the methanesulfonamide group and the acetylphenyl moiety. The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design, present in a wide array of therapeutic agents exhibiting antibacterial, anti-inflammatory, diuretic, anti-carbonic anhydrase, and anticancer activities.[1][2][3] Concurrently, the acetylphenyl group provides a versatile chemical handle for further synthetic modifications.
This guide provides a comprehensive technical overview of N-(3-acetylphenyl)methanesulfonamide, detailing its chemical and physical properties, a robust and validated synthesis protocol with mechanistic insights, its spectroscopic profile, and its potential applications for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental identifiers and physical characteristics of N-(3-acetylphenyl)methanesulfonamide are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 2417-42-7 | [4][5] |
| Molecular Formula | C₉H₁₁NO₃S | [4][5][6] |
| Molecular Weight | 213.25 g/mol | [5] |
| Appearance | Solid | [4] |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide | [7] |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | [6] |
| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
The synthesis of N-(3-acetylphenyl)methanesulfonamide is most effectively achieved through the nucleophilic attack of an aromatic amine on methanesulfonyl chloride. This standard approach is reliable and scalable.
Retrosynthetic Analysis
A retrosynthetic approach reveals the most logical synthetic pathway, disconnecting the robust S-N bond to identify the primary starting materials: 3'-aminoacetophenone and methanesulfonyl chloride.
Caption: Retrosynthetic disconnection of the target molecule.
Validated Experimental Protocol
This protocol describes the synthesis from 3'-aminoacetophenone, a commercially available or readily synthesized precursor.[8] The synthesis of 3'-aminoacetophenone itself is typically achieved via the catalytic hydrogenation or metal-mediated reduction of 3'-nitroacetophenone.[9][10]
Objective: To synthesize N-(3-acetylphenyl)methanesulfonamide via sulfonylation of 3'-aminoacetophenone.
Materials:
-
3'-Aminoacetophenone (1.0 eq)
-
Methanesulfonyl Chloride (1.05 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3'-aminoacetophenone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This step is critical to control the exothermicity of the reaction and to minimize the formation of the di-sulfonylated byproduct.[11]
-
Base Addition: Add the base (pyridine or triethylamine, 1.1 eq) to the cooled solution. The base acts as an acid scavenger, neutralizing the HCl generated in situ. Without it, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[11]
-
Reagent Addition: Add methanesulfonyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 20-30 minutes. A slow, controlled addition is crucial to prevent localized high concentrations of the electrophile, which can lead to side reactions.[11]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Aqueous Workup (Quenching): Upon completion, quench the reaction by slowly adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(3-acetylphenyl)methanesulfonamide as a pure solid.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Spectroscopic Profile
Characterization of N-(3-acetylphenyl)methanesulfonamide relies on standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a singlet for the acetyl methyl protons (~2.6 ppm), a singlet for the methanesulfonyl methyl protons (~3.0 ppm), a broad singlet for the sulfonamide N-H proton (typically between 8-10.5 ppm), and a complex multiplet pattern in the aromatic region (7.2-8.0 ppm) consistent with a 1,3-disubstituted benzene ring.[12][13]
-
¹³C NMR: The carbon spectrum will show signals for the two distinct methyl carbons, the carbonyl carbon (~198 ppm), and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and the highly characteristic asymmetric and symmetric SO₂ stretching vibrations, which appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition.
Predicted High-Resolution Mass Spectrometry Data [6]
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 214.05324 |
| [M+Na]⁺ | 236.03518 |
| [M-H]⁻ | 212.03868 |
| [M]⁺ | 213.04541 |
Applications in Research and Drug Discovery
The true value of N-(3-acetylphenyl)methanesulfonamide lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.
-
Scaffold for Lead Generation: The sulfonamide scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to a wide variety of biological targets.[2][3] This molecule serves as an excellent starting point for library synthesis in early-stage drug discovery.
-
Kinase Inhibitor Synthesis: Many small-molecule kinase inhibitors feature substituted aniline or sulfonamide moieties. The acetyl group on this compound can be further elaborated or used as a key binding element within an active site.
-
STAT3 Inhibitor Development: Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is linked to cancer development.[14] Benzenesulfonamide derivatives have been successfully designed as selective STAT3 inhibitors, making N-(3-acetylphenyl)methanesulfonamide a relevant building block for developing novel anticancer therapeutics.[14]
-
General Organic Synthesis: Beyond pharmaceuticals, it is a useful raw material for fine chemicals and materials science applications where its specific substitution pattern is required.[10]
Handling, Storage, and Safety
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] For long-term stability, storage under an inert atmosphere is recommended.
References
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N-(3-Acetylphenyl) methane sulfonamide. (n.d.). ExportersIndia. Retrieved January 30, 2026, from [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]
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Synthesis of 3-nitroacetophenone. (n.d.). Masaryk University. Retrieved January 30, 2026, from [Link]
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Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2011). ResearchGate. [Link]
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Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]
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N-(4-Acetylphenyl)methanesulfonamide. (n.d.). mzCloud. Retrieved January 30, 2026, from [Link]
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N-(3-acetylphenyl)methanesulfonamide. (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]
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Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
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Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
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Al-Masoudi, Z. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. [Link]
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Methanesulfonyl Chloride. (n.d.). Study.com. Retrieved January 30, 2026, from [Link]
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Preparation of 3'-aminoacetophenone. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]
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Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. [Link]
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Turlington, M., et al. (2013). Discovery of N-(benzo[1][4]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthetic method for 3-aminoacetophenone. (2015). Patsnap. Retrieved January 30, 2026, from [Link]
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Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. ResearchGate. [Link]
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